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Bis[4-(4-aminophenoxy)phenyl]sulfone - 13080-89-2

Bis[4-(4-aminophenoxy)phenyl]sulfone

Catalog Number: EVT-312526
CAS Number: 13080-89-2
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.5 g/mol
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Product Introduction

Future Directions
  • Novel Polymer Architectures: Exploring the use of BAPS in synthesizing new polymer architectures like hyperbranched polymers, block copolymers, and dendrimers could lead to materials with tailored properties for specific applications. [, ]

1,3-Bis(3-aminophenoxy)benzene (m-APB)

Compound Description: 1,3-Bis(3-aminophenoxy)benzene (m-APB) is an aromatic diamine commonly used as a curing agent for phthalonitrile monomers in the production of high-performance thermosetting polymers. [, , ]

4,4′-Bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid

Compound Description: This compound is a sulfonated diamine used in the synthesis of sulfonated polyimides (SPIs). [] SPIs derived from this diamine exhibit high proton conductivity and exceptional water stability.

Relevance: Both mBAPPS-3DS and Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- (BAPS) are sulfonated diamines containing a bis(aminophenoxyphenyl)sulfone core structure. The key difference lies in the position of the sulfonic acid groups and the amino groups on the phenyl rings. This structural variation significantly influences the water stability of the resulting SPIs, with BAPS-based SPIs exhibiting superior performance. []

4,4′-Diaminodiphenyl methane (DDM)

Compound Description: 4,4′-Diaminodiphenyl methane (DDM) is an aromatic amine commonly used as a curing agent for epoxy resins. []

Relevance: While Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- (BAPS) is employed in various polymer applications, DDM is specifically recognized as a curing agent for epoxy resins. In comparative studies, incorporating a small fraction of SED (the bismaleimide derivative of BAPS) into a DDM-cured epoxy system led to enhanced mechanical properties, including tensile strength, flexural strength, and impact strength. [] This suggests a synergistic effect between the two compounds in enhancing the performance of the cured epoxy material.

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane

Compound Description: This aromatic diamine monomer incorporates fluorine atoms into its structure. Polyimides synthesized using this monomer exhibit desirable properties like colorless transparency and high glass transition temperatures. []

Source and Classification

The compound is synthesized from 4-aminophenol and 4,4'-dihalodiphenyl sulfone under specific conditions. It belongs to the class of sulfones, which are characterized by the presence of a sulfonyl group (SO2-SO_2-) attached to two aromatic rings. The classification can be further detailed as follows:

  • Chemical Family: Aromatic sulfones
  • Molecular Formula: C24_{24}H20_{20}N2_2O4_4S
  • Molecular Weight: 432.49 g/mol
Synthesis Analysis

The synthesis of bis[4-(4-aminophenoxy)phenyl]sulfone typically involves a two-stage process:

  1. Formation of p-Aminophenolate:
    • 4-Aminophenol is reacted with an alkali metal hydroxide (such as sodium or potassium hydroxide) in an organic solvent (commonly dimethyl sulfoxide or N-methylpyrrolidone). This reaction is performed at temperatures ranging from 100°C to 250°C.
    • Water produced during the reaction is distilled off using an entraining agent like chlorobenzene.
  2. Reaction with Dihalodiphenyl Sulfone:
    • The p-aminophenolate is then reacted with 4,4'-dichlorodiphenyl sulfone in a stoichiometric ratio, typically with a molar ratio of approximately 2:1 for p-aminophenol to dihalodiphenyl sulfone.
    • The product is precipitated from the reaction mixture using water, followed by purification steps involving dissolution and treatment with activated carbon, leading to high-purity bis[4-(4-aminophenoxy)phenyl]sulfone.

The final product typically has a melting point between 191°C and 194°C, which can be enhanced through recrystallization processes .

Molecular Structure Analysis

The molecular structure of bis[4-(4-aminophenoxy)phenyl]sulfone features:

  • Core Structure: Two phenyl rings connected via a sulfonyl group.
  • Functional Groups: Each phenyl ring has a para-substituted amino group connected through an ether linkage (the phenoxy group).

Structural Characteristics:

  • Planarity: The structure is largely planar, which contributes to its stability and interaction with other molecules.
  • Bonding: The sulfonyl group introduces significant polarity, enhancing solubility in polar solvents.

Data:

  • Crystal Structure: The solid-state structure can be analyzed using X-ray crystallography, revealing packing arrangements that influence thermal properties.
Chemical Reactions Analysis

Bis[4-(4-aminophenoxy)phenyl]sulfone participates in various chemical reactions:

  1. Polymerization Reactions:
    • It acts as a monomer in the synthesis of polyimides and polyamides through condensation reactions with dianhydrides or diisocyanates.
  2. Curing Agent for Epoxies:
    • The compound can also function as a curing agent for epoxy resins, enhancing thermal and mechanical properties.
  3. Substitution Reactions:
    • Given its reactive amino groups, it can undergo nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization.
Mechanism of Action

The mechanism of action for bis[4-(4-aminophenoxy)phenyl]sulfone primarily involves its role in polymer formation:

  1. Nucleophilic Attack:
    • The amino groups on the compound can act as nucleophiles, attacking electrophilic centers in other monomers or crosslinking agents during polymerization.
  2. Thermal Stability:
    • The presence of the sulfonyl group contributes to the thermal stability of the resulting polymers, making them suitable for high-temperature applications.
  3. Gas Separation Applications:
    • Research indicates that polymers derived from this compound demonstrate selective permeability properties for gases such as carbon dioxide, making them valuable in membrane technology .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White to light yellow crystalline powder.
  • Melting Point: Ranges from 194°C to 197°C, indicating good thermal stability.

Chemical Properties:

  • Solubility: Soluble in polar aprotic solvents such as acetone and dimethyl sulfoxide.
  • Toxicity: Classified as toxic if ingested or contacted with skin; causes skin irritation .
Applications

Bis[4-(4-aminophenoxy)phenyl]sulfone finds numerous applications across various scientific fields:

  1. Polymer Industry:
    • Used extensively in the production of high-performance polymers like polyimides and polyamides due to its excellent thermal stability and mechanical properties.
  2. Membrane Technology:
    • Its derivatives are explored for gas separation membranes, particularly for carbon dioxide capture applications .
  3. Curing Agents:
    • Functions as a curing agent in epoxy formulations, enhancing their properties for industrial applications.
Introduction to Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)

Chemical Identity and Structural Features of Bis[4-(4-aminophenoxy)phenyl]sulfone

Bis[4-(4-aminophenoxy)phenyl]sulfone (CAS Registry Number 13080-89-2), systematically named 4-[4-[4-(4-aminophenoxy)benzenesulfonyl]phenoxy]aniline, is an aromatic diamine characterized by the molecular formula C₂₄H₂₀N₂O₄S and a molecular weight of 432.49 g/mol [1] [2] [6]. Its structure features a central sulfonyl group (–SO₂–) symmetrically linked to two para-substituted phenoxy phenyl moieties, each terminating in an aniline group (–NH₂). This configuration creates a highly planar, electron-deficient architecture with an extended molecular length of approximately 20 Å [5] [10]. The compound typically presents as a white to light yellow crystalline powder with a melting point of 194–197°C and solubility in polar aprotic solvents such as acetone, dimethylformamide, and dimethyl sulfoxide [1] [2] [6].

Table 1: Fundamental Chemical Properties of Bis[4-(4-aminophenoxy)phenyl]sulfone

PropertyValueMeasurement Method
CAS Number13080-89-2-
Molecular FormulaC₂₄H₂₀N₂O₄S-
Molecular Weight432.49 g/molMass spectrometry
Melting Point194–197°CDifferential scanning calorimetry
Solubility>50 mg/mL in acetoneHPLC
Crystal SystemMonoclinicX-ray diffraction
Density (Estimate)1.2136 g/cm³Pycnometry

The electron-withdrawing sulfonyl group and flexible ether linkages confer thermal stability (>300°C decomposition onset) and influence electronic delocalization, evidenced by a pKa of 4.54 ± 0.10 [2] [5] [10]. Spectroscopic signatures include N–H stretches at 3450 cm⁻¹ (asymmetric) and 3360 cm⁻¹ (symmetric) in Fourier-transform infrared spectroscopy, and distinct ¹H nuclear magnetic resonance shifts at 5.15 ppm (amino protons) and 6.75–7.85 ppm (aromatic protons) [5].

Historical Development and Discovery Milestones

Bis[4-(4-aminophenoxy)phenyl]sulfone was first synthesized in the late 20th century through nucleophilic aromatic substitution reactions. Early synthetic routes involved reacting 4-aminophenol with 4,4'-dichlorodiphenyl sulfone in dimethyl sulfoxide or N-methylpyrrolidone at 150–180°C, using alkali metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) as catalysts [9]. These methods faced challenges, including side reactions leading to branched byproducts and yields below 80% due to hydrolysis sensitivity .

A significant advancement came with U.S. Patent 5,118,848 (1992), which introduced a two-stage process to minimize impurities:

  • P-Aminophenolate Formation: 4-Aminophenol reacts with sodium hydroxide in dimethyl sulfoxide, with water removal via azeotropic distillation using toluene or chlorobenzene.
  • Etherification: The phenolate intermediate couples with 4,4'-dichlorodiphenyl sulfone at 130°C under nitrogen, achieving yields >90% .

Further refinement in U.S. Patent 5,243,077 (1993) replaced corrosive hydroxides with alkali metal carbonates (e.g., potassium carbonate), enabling milder conditions (110–130°C) and eliminating the need for water removal [9]. This method improved industrial scalability and product purity, with recrystallized Bis[4-(4-aminophenoxy)phenyl]sulfone exhibiting a melting point above 195°C and HPLC purity exceeding 98% [2] [9]. Commercial production by firms like TCI Chemicals (Product Number B1682) began in the 2000s, standardizing high-purity (>98% HPLC) Bis[4-(4-aminophenoxy)phenyl]sulfone for polymer research [1].

Table 2: Evolution of Bis[4-(4-aminophenoxy)phenyl]sulfone Synthesis Methods

Synthetic MethodConditionsYieldPurityKey Innovation
Hydroxide-Catalyzed EtherificationDimethyl sulfoxide, 150–180°C, N₂ atmosphere75–80%90–92%Initial route
Two-Stage Azeotropic Process (1992)Toluene/NaOH, then dimethyl sulfoxide, 130°C>90%>95%Water removal via distillation
Carbonate-Mediated Process (1993)Potassium carbonate/dimethyl sulfoxide, 110°C92–95%>98%Eliminated hydrolysis side reactions

Role in Advanced Polymer Chemistry and Material Science

Bis[4-(4-aminophenoxy)phenyl]sulfone serves as a critical monomer for synthesizing high-performance polymers, leveraging its rigid yet flexible structure to enhance thermal and mechanical properties. Its primary application lies in polyimide copolymers, where it functions as a diamine comonomer with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride or pyromellitic dianhydride [4] [5]. The sulfonyl group increases polymer chain spacing and fractional free volume, while ether linkages provide rotational flexibility. This balance yields polyimides with glass transition temperatures (Tg) exceeding 280°C, tensile strengths >100 MPa, and decomposition temperatures above 500°C [5] [10].

In gas separation membranes, Bis[4-(4-aminophenoxy)phenyl]sulfone-based copolymers demonstrate exceptional performance. For example, 6FDA/PMDA-Bis[4-(4-aminophenoxy)phenyl]sulfone copolymers (3:1 ratio) achieve CO₂ permeability >45 Barrers and CO₂/CH₄ selectivity >60, surpassing the 2008 Robeson upper bound [4]. This arises from the sulfone group’s quadrupolar interactions with CO₂ and disrupted chain packing, enabling size-selective diffusion [4]. Similarly, epoxy resins cured with Bis[4-(4-aminophenoxy)phenyl]sulfone exhibit 40% higher flexural strength and thermal stability up to 200°C compared to conventional amines, making them ideal for aerospace composites [5] [10].

Table 3: Gas Separation Performance of Bis[4-(4-aminophenoxy)phenyl]sulfone-Based Polyimides

Polymer SystemCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityOperating Temperature
6FDA/PMDA-Bis[4-(4-aminophenoxy)phenyl]sulfone (3:1)48.7 ± 2.162.3 ± 1.535°C
6FDA/BTDA-Bis[4-(4-aminophenoxy)phenyl]sulfone (3:1)38.9 ± 1.855.1 ± 2.035°C
6FDA-Bis[4-(4-aminophenoxy)phenyl]sulfone/DABA (3:1)29.5 ± 1.249.8 ± 1.735°C

Emerging applications include polyamide-imide fibers for flame-resistant textiles and polyether sulfone toughening agents for medical implants. Computational studies predict that 30% Bis[4-(4-aminophenoxy)phenyl]sulfone incorporation into polyether sulfone increases fracture energy by 200% due to crack-deflection mechanisms [5]. Research continues into Bis[4-(4-aminophenoxy)phenyl]sulfone-derived covalent organic frameworks for hydrogen storage, exploiting its π-conjugated system and micropore-forming capability [10]. These advances underscore Bis[4-(4-aminophenoxy)phenyl]sulfone’s versatility in pushing the boundaries of polymeric material science.

Properties

CAS Number

13080-89-2

Product Name

Bis[4-(4-aminophenoxy)phenyl]sulfone

IUPAC Name

4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2

InChI Key

UTDAGHZGKXPRQI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N

Synonyms

APPS compound
bis(4-(4-aminophenoxy)phenyl)sulfone

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N

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